![molecular formula C10H26SSiSn B14506763 Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane CAS No. 62924-42-9](/img/structure/B14506763.png)
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is a unique organosilicon compound that features a silicon atom bonded to a trimethylsilyl group, a triethylstannyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable stannyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl and sulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The stannyl group can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon and tin atoms can be involved in nucleophilic substitution reactions, where the trimethylsilyl or triethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon or organotin compounds.
Aplicaciones Científicas De Investigación
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, where the stannyl group can serve as a precursor for radiolabeling with tin isotopes.
Industry: Used in the production of specialized materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane exerts its effects involves the reactivity of its functional groups. The silicon and tin atoms can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are facilitated by the electron-donating properties of the trimethylsilyl and triethylstannyl groups. These reactions often involve the formation of reactive intermediates, such as silyl-stabilized carbocations or stannyl radicals, which can then undergo further transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a single trimethylsilyl group.
Triethylsilane: Similar to Trimethylsilane but with triethyl groups instead of trimethyl groups.
Trimethylstannane: An organotin compound with a single trimethylstannyl group.
Uniqueness
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is unique due to the presence of both silicon and tin atoms in the same molecule, which allows it to participate in a wider range of chemical reactions compared to simpler organosilicon or organotin compounds. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.
Propiedades
Número CAS |
62924-42-9 |
|---|---|
Fórmula molecular |
C10H26SSiSn |
Peso molecular |
325.18 g/mol |
Nombre IUPAC |
trimethyl(triethylstannylsulfanylmethyl)silane |
InChI |
InChI=1S/C4H12SSi.3C2H5.Sn/c1-6(2,3)4-5;3*1-2;/h5H,4H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
MYLLTMCNOUMCLS-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)SC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
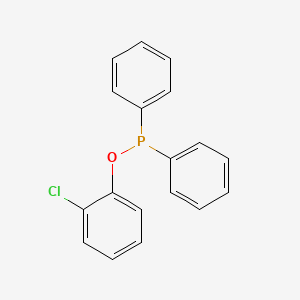
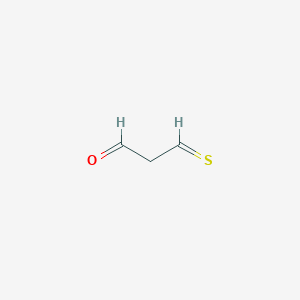
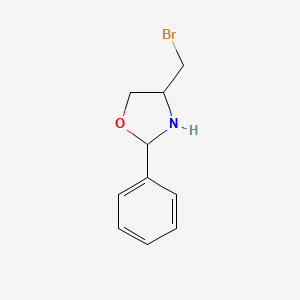
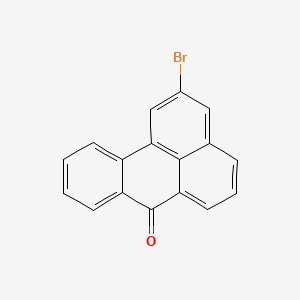
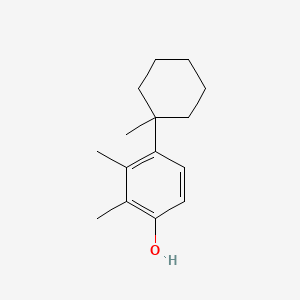

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
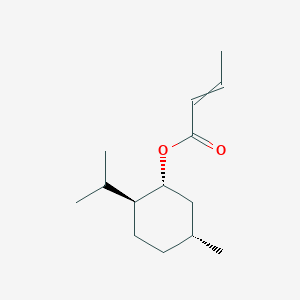
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
